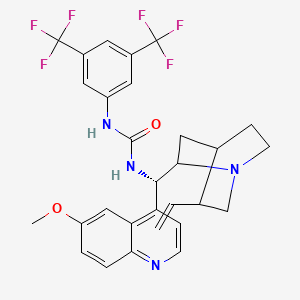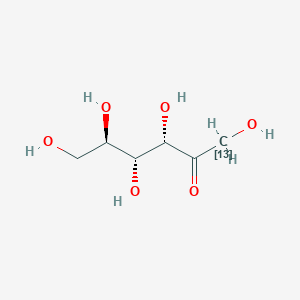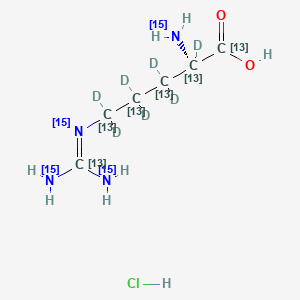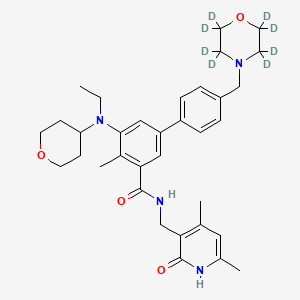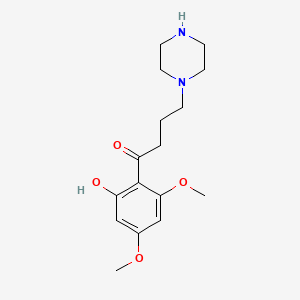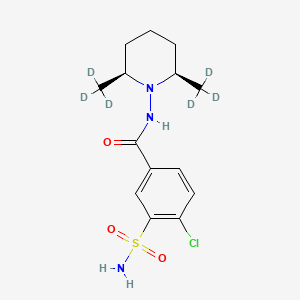
Clopamide-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clopamide-d6 is a deuterated form of Clopamide, a piperidine-based diuretic drug. It is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Clopamide. The deuterium atoms in this compound replace the hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clopamide-d6 involves the incorporation of deuterium atoms into the Clopamide molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated starting materials in the synthesis of Clopamide can also result in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions or the use of deuterated reagents in a controlled environment to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Clopamide-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace functional groups in this compound with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of this compound.
Scientific Research Applications
Clopamide-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of Clopamide in biological systems.
Metabolic Pathway Analysis: The deuterium atoms in this compound help trace the metabolic pathways and identify metabolites.
Drug Interaction Studies: this compound is used to investigate potential drug-drug interactions and their effects on the pharmacokinetics of Clopamide.
Isotope Dilution Analysis: this compound is used as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of Clopamide in biological samples.
Mechanism of Action
Clopamide-d6, like Clopamide, acts as a thiazide-like diuretic. It inhibits the sodium-chloride symporter in the distal convoluted tubule of the nephron in the kidneys. This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of sodium, chloride, and water. This diuretic effect helps in reducing blood pressure and managing conditions like hypertension and edema .
Comparison with Similar Compounds
Clopamide-d6 can be compared with other thiazide-like diuretics, such as:
Hydrochlorothiazide: Another thiazide-like diuretic with a similar mechanism of action but different chemical structure.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to Clopamide.
Indapamide: A thiazide-like diuretic with additional vasodilatory properties.
Uniqueness
The uniqueness of this compound lies in its deuterated form, which allows for detailed pharmacokinetic and metabolic studies without altering the pharmacological properties of Clopamide.
Properties
Molecular Formula |
C14H20ClN3O3S |
|---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
N-[(2S,6R)-2,6-bis(trideuteriomethyl)piperidin-1-yl]-4-chloro-3-sulfamoylbenzamide |
InChI |
InChI=1S/C14H20ClN3O3S/c1-9-4-3-5-10(2)18(9)17-14(19)11-6-7-12(15)13(8-11)22(16,20)21/h6-10H,3-5H2,1-2H3,(H,17,19)(H2,16,20,21)/t9-,10+/i1D3,2D3 |
InChI Key |
LBXHRAWDUMTPSE-MSQGRQJQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H]1CCC[C@H](N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C([2H])([2H])[2H] |
Canonical SMILES |
CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B12418127.png)
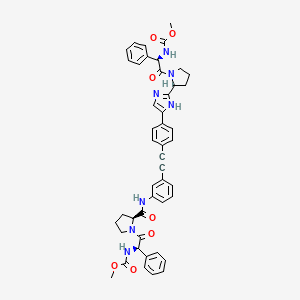

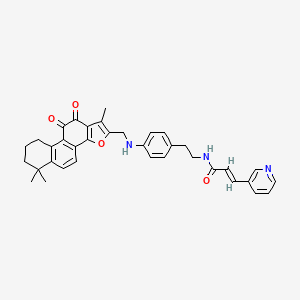
![4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide](/img/structure/B12418138.png)

![5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12418153.png)
